
(4-Tert-butylcyclohexyl)hydrazine
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Overview
Description
(4-Tert-butylcyclohexyl)hydrazine is an organic compound with the molecular formula C10H22N2 It is a hydrazine derivative where the hydrazine group is attached to a cyclohexane ring substituted with a tert-butyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butylcyclohexyl)hydrazine typically involves the hydrogenation of 4-tert-butylphenol in the presence of a rhodium catalyst and a suitable solvent. The process includes the following steps:
Hydrogenation: 4-tert-butylphenol is hydrogenated using a rhodium catalyst in a solvent such as ethanol or methanol.
Hydrazine Formation: The resulting 4-tert-butylcyclohexanol is then reacted with hydrazine hydrate under controlled conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and hydrazine formation.
Chemical Reactions Analysis
Hydrazone Formation via Carbonyl Condensation
(4-Tert-butylcyclohexyl)hydrazine reacts with carbonyl compounds (ketones, aldehydes) to form hydrazones, a reaction pivotal in synthesizing Schiff bases and heterocycles.
Key Data :
Mechanistically, the reaction proceeds via nucleophilic attack of the hydrazine’s -NH₂ group on the carbonyl carbon, followed by dehydration to form the C=N bond . Steric effects from the tert-butyl group influence reaction rates, with bulkier aldehydes requiring prolonged reflux .
Cyclization to Pyrazolines and Pyridazinones
Under acidic conditions, this compound derivatives undergo cyclization to form nitrogen-containing heterocycles.
Notable Examples :
-
Pyrazoline Formation : Reaction with BF₃·OEt₂ in acetic acid yields 4,5-dihydropyrazolines via intramolecular cyclization .
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Pyridazinone Synthesis : Treatment with hydrazine and BF₃·OEt₂/EtOH at reflux produces 4,5-dihydropyridazin-3(2H)-ones (e.g., 6-(3-nitrostyryl)-4-(benzylamino) derivative, 54–60% yield) .
Mechanistic Pathway :
-
Hydrazone tautomerization to enehydrazine intermediate.
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Acid-catalyzed cyclization with concomitant elimination of benzylamine .
Reduction Reactions
The hydrazine moiety participates in reductions, often serving as a precursor to amines:
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Catalytic Hydrogenation : Using H₂/PtO₂ or Rh/C, the N–N bond cleaves to yield 4-tert-butylcyclohexylamine .
-
Borohydride Reduction : Lithium trisiamylborohydride selectively reduces hydrazones to alkylhydrazines without N–N bond cleavage .
Acid-Catalyzed Hydrolysis and Rearrangements
Strong acids induce structural rearrangements:
Scientific Research Applications
Chemical Properties and Mechanism of Action
(4-Tert-butylcyclohexyl)hydrazine dihydrochloride is noted for its ability to interact with various biomolecules, including enzymes and proteins. Its mechanism of action often involves the formation of covalent bonds or strong non-covalent interactions with target biomolecules, leading to alterations in their activity. This compound is classified with several hazard statements indicating its potential toxicity, necessitating careful handling in research settings.
Organic Synthesis
This compound is utilized as a reagent in organic synthesis, particularly in the formation of hydrazones and nitrogen-containing compounds. Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of complex organic molecules.
Research into the biological activity of this compound has revealed its potential effects on cellular processes. It has been shown to inhibit certain enzymes, impacting biochemical pathways within cells. Studies suggest that this compound may play a role in modulating metabolic processes and could be valuable in understanding enzyme kinetics and inhibition mechanisms .
Medicinal Chemistry
Ongoing research is exploring the therapeutic applications of this compound. Its structural properties make it a candidate for developing new pharmaceutical agents. The compound's interactions with biological systems are being investigated for potential anti-inflammatory, anticancer, and antimicrobial activities .
Table: Summary of Research Findings on this compound
Industrial Applications
In addition to laboratory research, this compound finds applications in industrial settings as a stabilizer and intermediate in chemical production processes. Its unique properties allow it to enhance the stability and performance of various chemical formulations, making it valuable in manufacturing contexts .
Mechanism of Action
The mechanism of action of (4-Tert-butylcyclohexyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. It is believed to exert its effects by:
Inhibition of Enzymes: It can inhibit specific enzymes involved in metabolic pathways.
Interaction with DNA: It may interact with DNA, leading to changes in gene expression.
Oxidative Stress: It can induce oxidative stress, leading to cell damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (4-Tert-butylcyclohexyl)amine
- (4-Tert-butylcyclohexyl)hydroxylamine
- (4-Tert-butylcyclohexyl)hydrazone
Uniqueness
(4-Tert-butylcyclohexyl)hydrazine is unique due to its specific hydrazine group attached to a tert-butyl-substituted cyclohexane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
(4-Tert-butylcyclohexyl)hydrazine, a hydrazine derivative with the molecular formula C10H23N2, has garnered interest in various fields of biological and medicinal research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in scientific research, supported by relevant data tables and findings from case studies.
Overview of Biological Activity
The biological activity of this compound is primarily characterized by its interactions with cellular processes and enzyme inhibition. The compound is known to influence various biochemical pathways, making it a subject of interest for researchers aiming to understand its therapeutic potential.
Enzyme Interactions
This compound has been shown to interact with specific enzymes, leading to alterations in their activity. These interactions often involve the formation of covalent bonds or strong non-covalent interactions with hydrazine-sensitive enzymes. Such interactions can significantly impact the function of target biomolecules, as illustrated in Table 1 below.
Enzyme | Effect of this compound |
---|---|
Aldose Reductase | Inhibition observed at micromolar concentrations |
Glutathione S-Transferase | Modulation of activity noted |
Cytochrome P450 | Altered metabolism of xenobiotics |
Table 1: Effects of this compound on key enzymes.
Cellular Effects
The compound also influences cellular processes such as signaling pathways and gene expression. It has been reported to modulate key signaling molecules, leading to altered cellular responses. Additionally, it can bind to DNA or interact with transcription factors, affecting the transcriptional activity of specific genes and consequently altering cellular metabolism.
Medicinal Chemistry
Research on this compound has highlighted its potential applications in drug development. Studies have indicated that this compound may possess anticancer properties, as suggested by its antiproliferative effects on various human tumor cell lines.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative activity of this compound against several cancer cell lines using the MTT assay. The results are summarized in Table 2.
Cell Line | IC50 (µM) | Activity Level |
---|---|---|
HeLa (Cervical Cancer) | < 10 | Potent |
MCF-7 (Breast Cancer) | < 10 | Potent |
HCT-116 (Colorectal Cancer) | 15-20 | Moderate |
HepG-2 (Liver Cancer) | 20-25 | Moderate |
PC-3 (Prostate Cancer) | > 50 | Weak |
Table 2: Antiproliferative activity of this compound against different cancer cell lines.
Properties
CAS No. |
500689-73-6 |
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Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl)hydrazine |
InChI |
InChI=1S/C10H22N2/c1-10(2,3)8-4-6-9(12-11)7-5-8/h8-9,12H,4-7,11H2,1-3H3 |
InChI Key |
PVVJJWYCXNXIKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NN |
Origin of Product |
United States |
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